molecular formula C38H28N6O B14184598 4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline CAS No. 849738-72-3

4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline

Cat. No.: B14184598
CAS No.: 849738-72-3
M. Wt: 584.7 g/mol
InChI Key: ISQAOKNPTLDUDQ-UHFFFAOYSA-N
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Description

4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure features two benzimidazole rings connected by an oxygen bridge and further linked to aniline groups, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline and benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole and aniline derivatives.

Scientific Research Applications

4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

849738-72-3

Molecular Formula

C38H28N6O

Molecular Weight

584.7 g/mol

IUPAC Name

4-[5-[2-(4-aminophenyl)-1-phenylbenzimidazol-5-yl]oxy-1-phenylbenzimidazol-2-yl]aniline

InChI

InChI=1S/C38H28N6O/c39-27-15-11-25(12-16-27)37-41-33-23-31(19-21-35(33)43(37)29-7-3-1-4-8-29)45-32-20-22-36-34(24-32)42-38(26-13-17-28(40)18-14-26)44(36)30-9-5-2-6-10-30/h1-24H,39-40H2

InChI Key

ISQAOKNPTLDUDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)OC4=CC5=C(C=C4)N(C(=N5)C6=CC=C(C=C6)N)C7=CC=CC=C7)N=C2C8=CC=C(C=C8)N

Origin of Product

United States

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